molecular formula C24H24N4O2S B2743516 N'-(3-benzyl-2-quinoxalinyl)-2,4,6-trimethylbenzenesulfonohydrazide CAS No. 477889-50-2

N'-(3-benzyl-2-quinoxalinyl)-2,4,6-trimethylbenzenesulfonohydrazide

Cat. No.: B2743516
CAS No.: 477889-50-2
M. Wt: 432.54
InChI Key: RIFQPTVRHUAZFO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds like “N’-(3-Benzyl-2-quinoxalinyl)-3-chlorobenzenecarbohydrazide” is quite complex. The molecular formula is C22H17ClN4O and the average mass is 388.850 Da .

Scientific Research Applications

Neuroprotection and Antagonistic Properties

Research indicates that quinoxaline derivatives, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), exhibit potent neuroprotective properties. NBQX is identified as a selective inhibitor of the quisqualate subtype of the glutamate receptor, demonstrating protection against global ischemia. This suggests potential applications in neuroprotective strategies for cerebral ischemia (Sheardown et al., 1990).

Catalytic Applications

Quinoxaline derivatives have been utilized in catalytic processes, such as the Rh(I)-catalyzed carbon–carbon double-bond formation. An alternative method involving the direct arylvinylation of (quinolin-8-yl)methanone with substituted N′-benzylidene-4-methylbenzenesulfonohydrazide has been developed. This reaction highlights the versatility of quinoxaline derivatives in organic synthesis and potential applications in pharmaceuticals and materials science (Zhang, Wang, & Wang, 2013).

Spectrophotometric and Fluorogenic Sensing

Quinoxaline derivatives have been applied in the development of chemosensors, demonstrating selectivity and sensitivity towards metal ions like Al3+ and Cu2+. The unique properties of these compounds allow for their use in environmental monitoring and diagnostics (Yang et al., 2015).

Anticancer Research

Novel quinoxaline derivatives have been synthesized and evaluated for their anticancer properties. Studies suggest that these compounds exhibit promising anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Korcz et al., 2018).

Antimicrobial Potential

Research into quinoxaline derivatives has also extended to their antimicrobial properties. Synthesis and evaluation of various quinoxaline-1,4-dioxide derivatives have shown significant antimicrobial activity, suggesting their potential use in developing new antibacterial agents (Vieira et al., 2014).

Properties

IUPAC Name

N'-(3-benzylquinoxalin-2-yl)-2,4,6-trimethylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-16-13-17(2)23(18(3)14-16)31(29,30)28-27-24-22(15-19-9-5-4-6-10-19)25-20-11-7-8-12-21(20)26-24/h4-14,28H,15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFQPTVRHUAZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NNC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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